Selectivity Shift: MR22 Eliminates PAK Activity Present in the Precursor MRIA9
MR22 was engineered via a structure-based approach targeting back-pocket and gatekeeper residues to eliminate p21-activated kinase (PAK) activity while retaining pan-SIK potency. In contrast, the precursor compound MRIA9 retains dual pan-SIK and group I PAK inhibitory activity [1]. The elimination of PAK activity in MR22 removes a confounding variable associated with cardiotoxicity observed in vivo with PAK inhibition [1]. MR22 displayed excellent selectivity in a representative kinase panel and no longer exhibited activity on STE group kinases [1][2].
| Evidence Dimension | STE group kinase / PAK activity |
|---|---|
| Target Compound Data | No detectable activity on STE group kinases; PAK activity eliminated |
| Comparator Or Baseline | MRIA9 retains dual pan-SIK and group I PAK inhibitory activity |
| Quantified Difference | Complete elimination (qualitative binary shift from active to inactive on STE group) |
| Conditions | Representative kinase panel screening; structure-guided engineering targeting back-pocket and gatekeeper residues [1] |
Why This Matters
This selectivity shift is critical for researchers requiring SIK-specific chemical tools without confounding PAK-mediated cardiotoxicity liabilities.
- [1] Rak M, Tesch R, Berger LM, Shevchenko E, Raab M, Tjaden A, Zhubi R, Balourdas DI, Joerger AC, Poso A, Krämer A, Elson L, Lučić A, Kronenberger T, Hanke T, Strebhardt K, Sanhaji M, Knapp S. Shifting the selectivity of pyrido[2,3-d]pyrimidin-7(8H)-one inhibitors towards the salt-inducible kinase (SIK) subfamily. Eur J Med Chem. 2023;250:115182. View Source
- [2] Rak M, Tesch R, Berger LM, et al. Shifting the selectivity of pyrido[2,3-d]pyrimidin-7(8H)-one inhibitors towards the salt-inducible kinase (SIK) subfamily. bioRxiv. 2023. View Source
